
Tuberin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tuberin is a protein encoded by the TSC2 gene located on chromosome 16p13.3. It is a major component of the protein regulatory complex known as the Tuberous Sclerosis Complex. This compound plays a crucial role in cell cycle progression and protein synthesis. Mutations in the TSC2 gene lead to the formation of benign tumors in many organ systems, causing the Tuberous Sclerosis Complex disorder .
Aplicaciones Científicas De Investigación
Tuberin has several scientific research applications:
Chemistry: this compound is used to study protein-protein interactions and post-translational modifications.
Biology: this compound is crucial for understanding cell cycle regulation, protein synthesis, and cellular responses to environmental signals.
Medicine: this compound is studied for its role in Tuberous Sclerosis Complex disorder and its potential as a therapeutic target for cancer and other diseases.
Industry: This compound is used in the development of diagnostic tools and therapeutic agents
Métodos De Preparación
Tuberin is a protein, and its preparation involves recombinant DNA technology. The TSC2 gene is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under conditions that induce the expression of the TSC2 gene, leading to the production of this compound. The protein is then purified using techniques such as affinity chromatography .
Análisis De Reacciones Químicas
Tuberin undergoes various post-translational modifications, including phosphorylation, ubiquitination, and acetylation. These modifications regulate its activity and stability. For example, phosphorylation of this compound by Akt kinase inhibits its activity, while dephosphorylation by protein phosphatase 2A activates it. This compound also interacts with other proteins, such as Hamartin, to form the Tuberous Sclerosis Complex, which inhibits the mammalian target of rapamycin complex 1 (mTORC1) pathway .
Mecanismo De Acción
Tuberin exerts its effects by forming a complex with Hamartin, which inhibits the mTORC1 pathway. This pathway regulates cell growth and protein synthesis. This compound’s GTPase activating protein domain allows it to bind and inhibit Ras homolog enriched in brain (Rheb), a small GTPase that activates mTORC1. By inhibiting Rheb, this compound prevents the activation of mTORC1, leading to reduced protein synthesis and cell growth .
Comparación Con Compuestos Similares
Tuberin is unique due to its role in the Tuberous Sclerosis Complex and its ability to inhibit the mTORC1 pathway. Similar compounds include:
Hamartin: Another component of the Tuberous Sclerosis Complex, encoded by the TSC1 gene.
Rheb: A small GTPase that activates mTORC1.
mTORC1: A protein complex that regulates cell growth and protein synthesis. This compound’s uniqueness lies in its ability to integrate various environmental signals and regulate multiple cellular processes, including protein synthesis, cell cycle progression, and autophagy
Propiedades
Número CAS |
2501-37-3 |
|---|---|
Fórmula molecular |
C10H11NO2 |
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
N-[(E)-2-(4-methoxyphenyl)ethenyl]formamide |
InChI |
InChI=1S/C10H11NO2/c1-13-10-4-2-9(3-5-10)6-7-11-8-12/h2-8H,1H3,(H,11,12)/b7-6+ |
Clave InChI |
SZCZSKMCTGEJKI-VOTSOKGWSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C/NC=O |
SMILES |
COC1=CC=C(C=C1)C=CNC=O |
SMILES canónico |
COC1=CC=C(C=C1)C=CNC=O |
| 53643-53-1 2501-37-3 |
|
Sinónimos |
tuberin tuberous sclerosis 2 protein tuberous sclerosis complex 2 protein |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



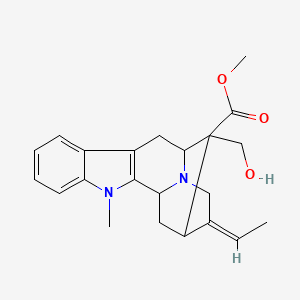


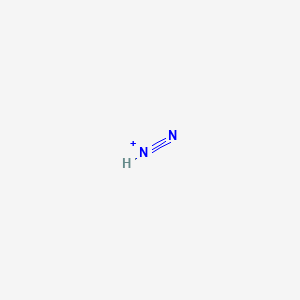
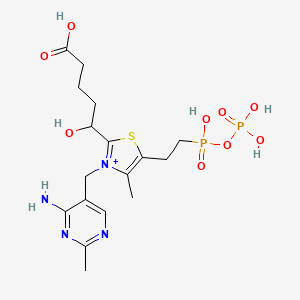
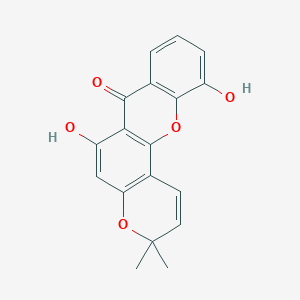
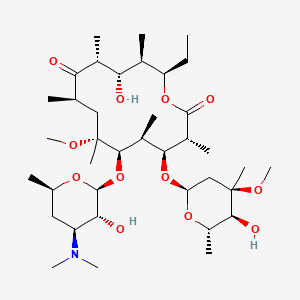
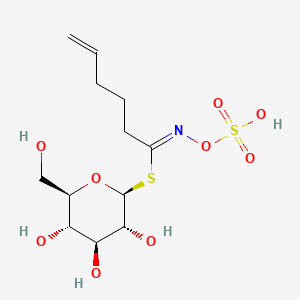


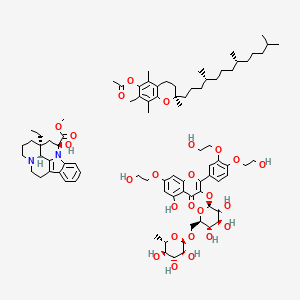
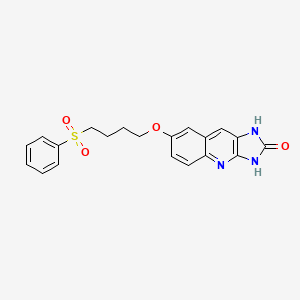
![3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-(3-methoxyphenyl)propan-1-one](/img/structure/B1235326.png)
